molecular formula C10H9NO2 B1346439 1-Cyanoethyl benzoate CAS No. 3478-24-8

1-Cyanoethyl benzoate

Cat. No.: B1346439
CAS No.: 3478-24-8
M. Wt: 175.18 g/mol
InChI Key: BZGABXLMIUKVPA-UHFFFAOYSA-N
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Description

1-Cyanoethyl benzoate is an organic compound with the molecular formula C10H9NO2. It is a benzoate ester derivative, characterized by the presence of a cyanoethyl group attached to the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

1-Cyanoethyl benzoate can be synthesized through several synthetic routes. One common method involves the esterification of benzoic acid with 3-cyanopropanol in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization .

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of this compound. These methods often employ more efficient catalysts and reaction conditions to enhance the overall efficiency of the process .

Chemical Reactions Analysis

1-Cyanoethyl benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyanoethyl benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and medicinal chemistry.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-cyanoethyl benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

1-Cyanoethyl benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-cyanoethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(7-11)13-10(12)9-5-3-2-4-6-9/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGABXLMIUKVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301252
Record name 1-cyanoethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3478-24-8
Record name NSC142045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-cyanoethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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